Taglutimide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Taglutimide is synthesized through a multi-step process involving the reaction of bicycloheptane derivatives with glutarimide. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the desired chemical properties and pharmacological efficacy .
Chemical Reactions Analysis
Types of Reactions: Taglutimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions involving this compound can lead to the formation of different analogs with potential variations in activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with potentially different pharmacological profiles .
Scientific Research Applications
Taglutimide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the effects of structural modifications on pharmacological activity.
Biology: Investigated for its effects on central nervous system functions and potential therapeutic applications.
Medicine: Explored for its sedative-hypnotic properties and potential use in pain management and anesthesia.
Mechanism of Action
Taglutimide exerts its effects by interacting with specific receptors in the central nervous system. It potentiates the effects of other central depressants, such as pentobarbital, by enhancing their binding to their respective receptors. The exact molecular targets and pathways involved include modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Thalidomide: Another glutarimide derivative with sedative-hypnotic properties.
Phenobarbital: A barbiturate with similar central nervous system depressant effects but a different chemical structure and mechanism of action.
Diazepam: A benzodiazepine with sedative-hypnotic properties, differing in its chemical structure and receptor interactions.
Uniqueness of Taglutimide: this compound is unique in its specific interaction with central nervous system receptors and its ability to potentiate the effects of other central depressants without significant toxicity. Its distinct chemical structure also sets it apart from other sedative-hypnotic drugs .
Properties
IUPAC Name |
4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPJPYAYMWPUPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864473 |
Source
|
Record name | 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14166-26-8, 20537-86-4 |
Source
|
Record name | rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14166-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC407013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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